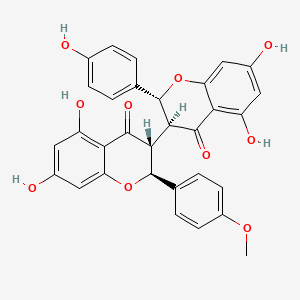

Sikokianin C

Vue d'ensemble

Description

Synthesis Analysis

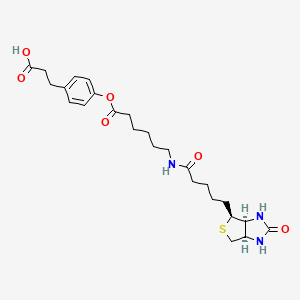

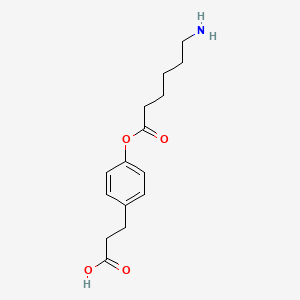

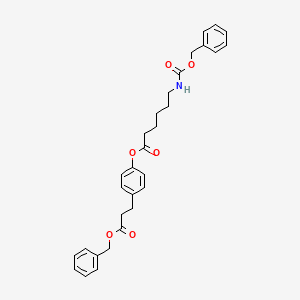

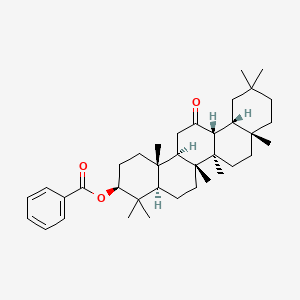

Sikokianin C is a natural compound isolated from the plant Wikstroemia sikokiana . The exact synthesis process of Sikokianin C is not detailed in the available literature.Molecular Structure Analysis

Sikokianin C belongs to the C-3/C-3ʺ biflavanone class . It has been found to bind potently to a cavity around residue Val204 in CBS, distant from the heme binding site . This binding has been analyzed and compared with other sikokianins (Sik-A-D) and 12 structurally related C-3/C-3ʺ biflavanones .Applications De Recherche Scientifique

Antitumor Effect Against Human Colon Cancer : Sikokianin C has demonstrated significant antitumor efficacy against human colon cancer cells. It selectively inhibits CBS activity, which is crucial as CBS overexpression is associated with the proliferation and migration of human colon cancers. In vitro, sikokianin C notably suppressed the proliferation of HT29 colon cancer cells. Additionally, its ability to induce apoptosis in cancer cells has been observed. In vivo studies have shown that treatment with sikokianin C dramatically reduced tumor volume and weight in colon cancer xenograft models in mice, highlighting its potential as a treatment for colon cancer (Niu et al., 2018).

Discovery and Isolation : The discovery and isolation of sikokianin C are critical steps in understanding its properties and potential applications. It was isolated from the roots of Wikstroemia indica, along with other compounds. The process of isolation and structural elucidation using techniques like HR-ESI-MS and NMR is fundamental in the study of such natural compounds (Li et al., 2012).

In Vitro Antimalarial Activity : Sikokianin C has also been identified to possess antimalarial properties. In a study, sikokianin C showed a potent inhibitory effect against the chloroquine-resistant strain of Plasmodium falciparum, the parasite responsible for malaria. This finding opens up possibilities for its use in the treatment of malaria (Nunome et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

(2R,3S)-3-[(2S,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPUSVUZHPIYER-VGGPVXIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sikokianin C | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)